molecular formula C21H26N2O5 B13388355 tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate

tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate

Cat. No.: B13388355
M. Wt: 386.4 g/mol
InChI Key: CZXVZFSVMHLZMY-UHFFFAOYSA-N
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Description

tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, a 2-hydroxy-2-phenylethyl moiety, and a 4-nitrophenethyl substituent. The compound’s stereochemistry is specified as the (R)-enantiomer in its synonyms, indicating its chiral center at the hydroxy-bearing carbon . The hydroxyl and nitro groups confer distinct physicochemical properties, making it a candidate for applications in medicinal chemistry, particularly in receptor-targeted studies or as a synthetic intermediate. Its structure is distinguished by the juxtaposition of hydrophilic (hydroxyl) and electron-deficient (nitro) functionalities, which influence reactivity and molecular interactions.

Properties

Molecular Formula

C21H26N2O5

Molecular Weight

386.4 g/mol

IUPAC Name

tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate

InChI

InChI=1S/C21H26N2O5/c1-21(2,3)28-20(25)22(15-19(24)17-7-5-4-6-8-17)14-13-16-9-11-18(12-10-16)23(26)27/h4-12,19,24H,13-15H2,1-3H3

InChI Key

CZXVZFSVMHLZMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)[N+](=O)[O-])CC(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate typically involves the reaction of ®-2-hydroxy-2-phenylethylamine with 4-nitrophenethyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the purification steps may involve crystallization or other techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitr

Biological Activity

Tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, which includes a tert-butyl group, a hydroxyphenyl moiety, and a nitrophenyl substituent, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C21H26N2O5
  • Molecular Weight : 386.4 g/mol
  • IUPAC Name : this compound

The presence of functional groups such as carbamate and hydroxyl groups contributes to the compound's reactivity and potential biological interactions.

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. The specific mechanisms remain to be fully elucidated, but the compound's structural features suggest it could act as a modulator of enzyme activity or a signaling molecule.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. A study evaluating similar compounds demonstrated that modifications in the structure can lead to significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cells. The activity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231TBD
Similar Compound 1MDA-MB-2316.77
Similar Compound 2MCF-75.59

These findings suggest that structural analogs could enhance or diminish biological activity depending on their specific modifications .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Inhibition assays indicated that it might affect key enzymes involved in metabolic pathways, similar to other carbamate derivatives . Understanding these interactions is crucial for predicting possible side effects and therapeutic efficacy.

Case Studies

  • Hepatitis C Virus Inhibition : A related study investigated non-nucleoside inhibitors for HCV, revealing that compounds with similar structural motifs showed potent inhibition of viral replication. This suggests that this compound could be further evaluated for antiviral properties .
  • Structure-Activity Relationship (SAR) : Research on SAR has demonstrated how variations in substituents can lead to different biological outcomes. For instance, altering the nitro group’s position significantly impacted the antiproliferative activity against cancer cells .

Scientific Research Applications

Tert-butyl N-(2-hydroxy-2-phenylethyl)-N-[2-(4-nitrophenyl)ethyl]carbamate is a synthetic organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl moiety, and a nitrophenyl substituent. The molecular formula is C21H26N2O5, and the molecular weight is approximately 386.448 g/mol.

Reactivity
The carbamate and hydroxyl groups present in this compound contribute to its reactivity. It can undergo several types of reactions. The synthesis of this compound generally involves multi-step organic synthesis techniques, where each step requires careful control of reaction conditions to ensure high yields and purity.

Potential Applications
this compound has potential applications in medicinal chemistry and as a reagent in various syntheses.

Interaction Studies
Interaction studies involving this compound focus on its behavior in biological systems and its interactions with proteins or enzymes. Preliminary studies suggest that further research is necessary to fully elucidate these interactions.

Structural Analogs
Structural analogs of this compound include:

  • Tert-butyl N-(4-nitrophenethyl)carbamate, which lacks a hydroxy group and has a simpler structure.
  • (R)-tert-butyl (2-hydroxy-2-phenylethyl)(4-nitrophenethyl)carbamate, which contains a chiral center with the potential for different biological activity .
  • Tert-butyl N-(3-nitrophenethyl)carbamate, which has a different nitro position that may alter reactivity.

Comparison with Similar Compounds

tert-butyl N-(6-bromohexyl)carbamate ()

This compound features a linear bromohexyl chain instead of the hydroxy-phenylethyl and nitrophenylethyl groups.

tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate ()

The azide functional group in this compound enables click chemistry applications (e.g., Cu-catalyzed cycloadditions), which are absent in the target molecule. The nitro group in the target compound, however, may facilitate reduction reactions to amines or participation in electron-deficient aromatic substitutions .

tert-butyl N-(2-methyl-4-nitrophenyl)-N-[(tert-butoxy)carbonyl]carbamate ()

This steric effect could also alter crystallographic packing behavior .

Physicochemical Properties

Compound Key Functional Groups Solubility Trends Reactivity Highlights
Target compound () Hydroxyl, nitro, Boc Moderate polarity due to -OH Nitro reduction, hydrogen bonding
tert-butyl N-(6-bromohexyl)carbamate Bromoalkyl, Boc Hydrophobic Nucleophilic substitution (Br site)
Azido-propyl carbamate () Azide, Boc Moderate (polar azide) Click chemistry applications
2-Methyl-4-nitrophenyl analog () Methyl, nitro, Boc Low (steric hindrance) Sterically hindered electrophilic substitution

The hydroxyl group in the target compound enhances aqueous solubility relative to purely alkyl or aromatic analogs. The nitro group, however, may reduce solubility in nonpolar solvents compared to azide or bromo derivatives .

Crystallographic and Conformational Analysis

Crystallographic studies of similar carbamates often employ SHELX () or ORTEP-III () for structure refinement. The target compound’s hydroxyl and nitro groups may promote specific hydrogen-bonding networks or π-stacking interactions, distinguishing its crystal packing from analogs like the bromohexyl or adamantanyl derivatives. For example, the nitro group’s electron-withdrawing nature could polarize adjacent bonds, influencing torsional angles observed in ORTEP-generated diagrams .

Q & A

Q. How can the nitro group be leveraged for prodrug design?

  • Strategic Modification :
  • Nitroreductase Activation : Under hypoxic conditions (e.g., in tumors), nitro groups are reduced to cytotoxic amines .
  • Synthetic Steps : Post-synthetic functionalization (e.g., click chemistry) to attach targeting moieties .

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